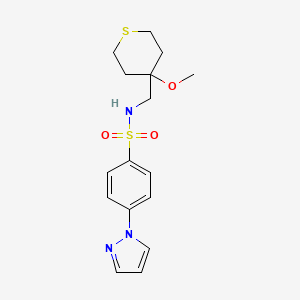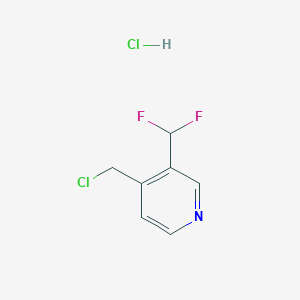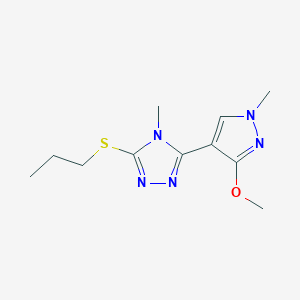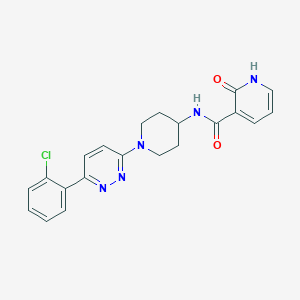
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C28H27NO4S . It has a complex structure that includes a quinoline ring, a phenyl ring, and a sulfonyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . Its ACD/LogP is 6.30 .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)methanone, due to its complex structure, finds applications in various fields of scientific research, particularly in organic synthesis and material science. While the direct applications of this specific compound in research are not extensively documented, compounds with similar structural features have been explored for their potential in synthesizing novel materials and biological activities.
For instance, compounds with a quinoline core are of interest due to their potential in medicinal chemistry and material science. Quinolines and their derivatives have been synthesized for evaluating their biological activities, including antimicrobial and antioxidant properties (Alavi et al., 2017), (Çetinkaya et al., 2012). Moreover, the sulfonyl group, as seen in sulfonamides, contributes to the development of novel coordination polymers with potential applications in catalysis (Martins et al., 2016).
Material Science and Polymer Research
In material science, poly(arylene ether sulfone)s bearing pendant groups similar in structure to (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)methanone have been explored for their properties, including anion exchange capabilities and stability in alkaline environments. These materials show promising applications in fuel cell technologies and water treatment processes (Shi et al., 2017), highlighting the versatility of incorporating sulfone and quinolinyl groups into polymer backbones.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-11-13-21(14-12-20)32(29,30)26-22-7-5-6-8-24(22)27-16-23(26)25(28)19-10-9-17(2)18(3)15-19/h5-16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHECWZZQGIARSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)





![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)
![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)